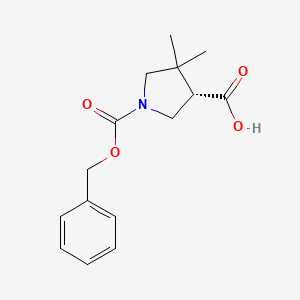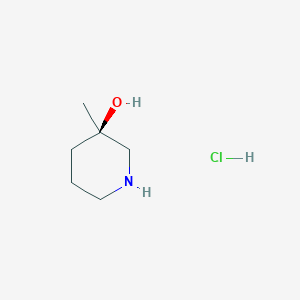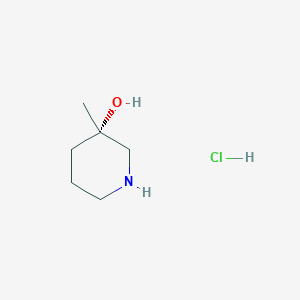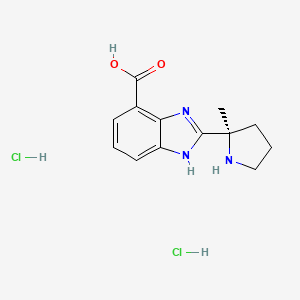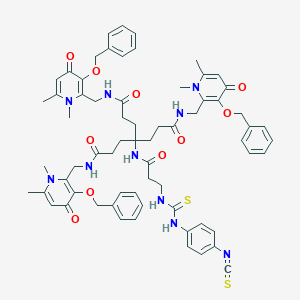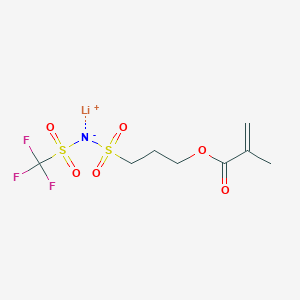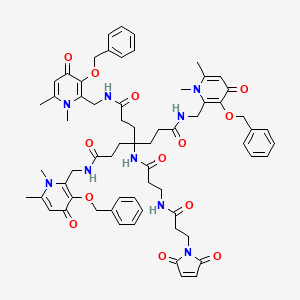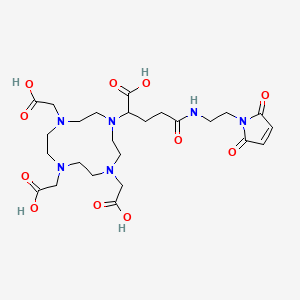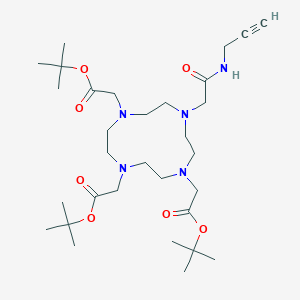
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF (TFZnI) is a chemical reagent used in a variety of scientific research applications. It is a colorless, low-toxicity, and relatively inexpensive compound. TFZnI is a useful reagent in organic synthesis due to its ability to selectively react with certain classes of substrates. It is also used in the study of organic and inorganic compounds, as well as catalysis and biochemistry.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 3,3,3-(Trifluoropropyl)zinc iodide can be achieved through a Grignard reaction followed by transmetalation with zinc iodide.
Starting Materials
1-bromo-3,3,3-trifluoropropane, Magnesium, Iodine, THF
Reaction
Step 1: Preparation of Grignard reagent by adding magnesium turnings to 1-bromo-3,3,3-trifluoropropane in THF under an inert atmosphere., Step 2: Addition of iodine to the Grignard reagent to form the corresponding organoiodide., Step 3: Transmetalation of the organoiodide with zinc iodide to form 3,3,3-(Trifluoropropyl)zinc iodide., Step 4: Purification of the product by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF is widely used in the synthesis of organic compounds, including amines, alcohols, and heterocycles. It is also used in the synthesis of inorganic compounds, such as metal complexes, and in the study of catalysis and biochemistry. Additionally, 3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF is used as a reagent in the synthesis of polymers and as a catalyst in various reactions.
Wirkmechanismus
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF acts as a Lewis acid, donating a pair of electrons to the substrate. This creates a new bond between the substrate and the 3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF, allowing the reaction to proceed.
Biochemische Und Physiologische Effekte
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF is generally considered to be a low-toxicity compound, with no known adverse effects on humans or animals. However, due to its relatively low-toxicity, it is important to take appropriate safety precautions when handling the compound.
Vorteile Und Einschränkungen Für Laborexperimente
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is a relatively low-toxicity compound. Additionally, it is a highly selective reagent, allowing for the synthesis of a wide range of organic and inorganic compounds. However, it is important to note that 3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF is sensitive to moisture and oxygen, and should be stored in a dry and airtight container.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF in scientific research. It could be used to study the synthesis of new polymers, as well as the synthesis of new metal complexes. Additionally, it could be used to study the effects of catalysis on the synthesis of organic compounds, and the biochemical and physiological effects of new compounds. Finally, it could be used in the development of new drugs and therapies, as well as in the development of new materials.
Eigenschaften
IUPAC Name |
iodozinc(1+);1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3.HI.Zn/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYJIVXJWFAOJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC(F)(F)F.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3IZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-(Trifluoropropyl)zinc iodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)
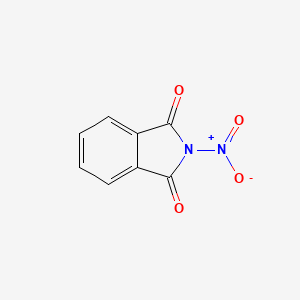
![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)
